

ZT-1a stability in different experimental buffers

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Compound of Interest

Compound Name: ZT-1a

Cat. No.: B10828095

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ZT-1a Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of **ZT-1a** in various experimental settings.

Frequently Asked Questions (FAQs)

General Information

Q1: What is **ZT-1a**?

ZT-1a is a potent, selective, and non-ATP-competitive inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK), also known as STK39.^{[1][2][3][4][5][6]} It functions by disrupting the interaction between SPAK and its upstream activating kinases (WNKs).^[7]

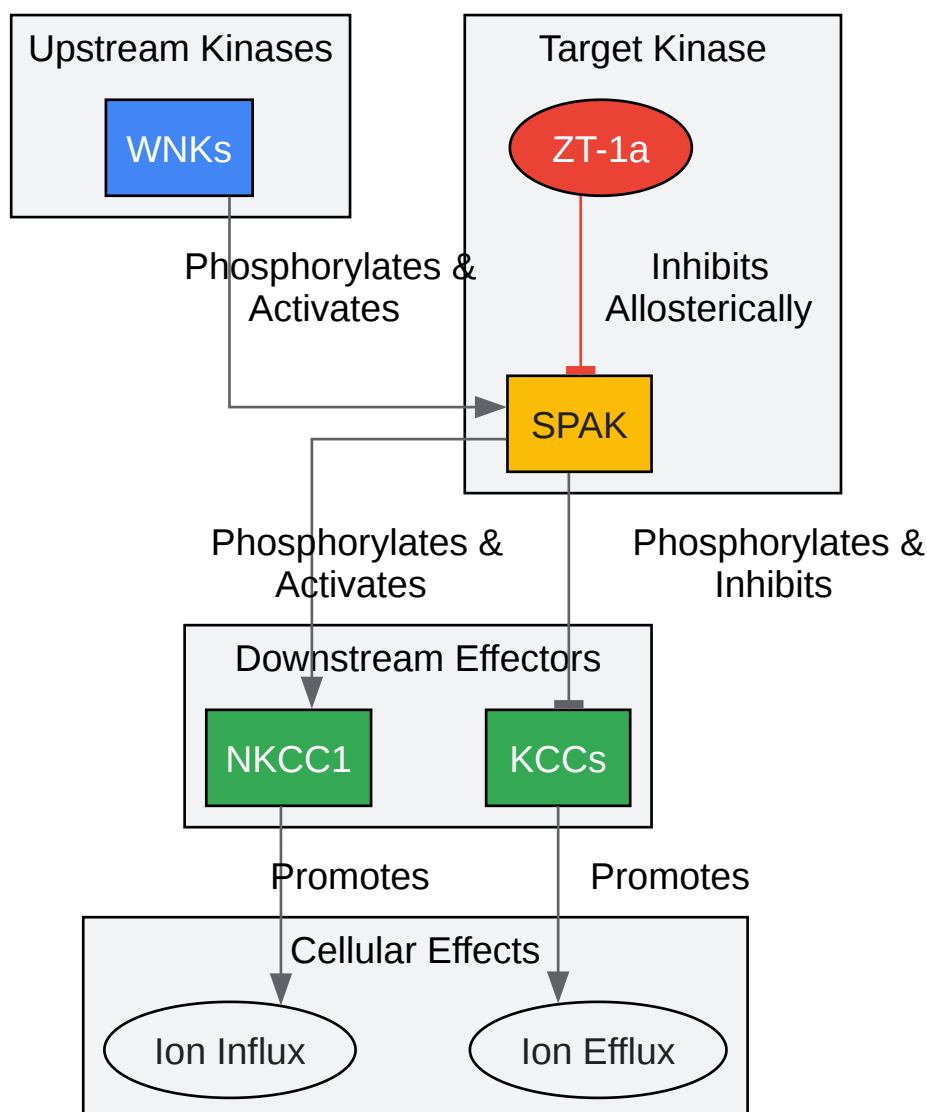
Q2: What is the mechanism of action of **ZT-1a**?

ZT-1a inhibits SPAK, which is a master regulator of cation-Cl⁻ cotransporters (CCCs).^{[1][3][4][5][7]} By inhibiting SPAK, **ZT-1a** leads to the decreased phosphorylation and subsequent inhibition of the Na-K-2Cl cotransporter (NKCC1) and the stimulation of K-Cl cotransporters (KCCs).^{[1][2][3][4][8][9]} This dual action modulates ion and water homeostasis in cells.^{[1][3][4][5][6][7]}

Signaling Pathway of ZT-1a Action

The diagram below illustrates the signaling pathway affected by **ZT-1a**. Under normal conditions, WNK kinases phosphorylate and activate SPAK. Activated SPAK then

phosphorylates NKCC1, increasing its activity (ion influx), and KCCs, inhibiting their activity (ion efflux). **ZT-1a** acts as an allosteric inhibitor, preventing WNK-mediated activation of SPAK, thereby reversing these effects.



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ZT-1a Signaling Pathway

Troubleshooting Guide

Stability and Storage

Q3: How should I store **ZT-1a**?

Recommendations for storing **ZT-1a** are summarized in the table below.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	Up to 3 years	Keep vial tightly sealed. [8] [10]
4°C	Up to 2 years	For shorter-term storage. [8]	
In Solvent (e.g., DMSO)	-80°C	Up to 2 years	Aliquot to avoid repeated freeze-thaw cycles. [8] [10]
-20°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles. [8] [10]	

Q4: Is **ZT-1a** stable in aqueous experimental buffers like PBS or cell culture media?

There is currently no publicly available quantitative data on the stability of **ZT-1a** in common aqueous buffers. **ZT-1a** is insoluble in water and requires co-solvents for aqueous preparations. [\[10\]](#) For in vivo formulations, vendors recommend that mixed solutions be used immediately. [\[10\]](#) In published in vitro studies, cells are typically exposed to **ZT-1a** for short durations (e.g., 30 minutes).[\[7\]](#)

Troubleshooting Tip: Given the lack of formal stability data and the presence of a hydrolyzable amide bond in its structure, it is prudent to assume limited stability in aqueous solutions.

- Recommendation: Prepare fresh dilutions of **ZT-1a** in your experimental buffer immediately before each experiment.
- Avoid: Do not store **ZT-1a** in aqueous buffers for extended periods. For long-term experiments, consider replenishing the **ZT-1a**-containing medium at appropriate intervals.

Q5: My **ZT-1a** solution appears to have precipitated. What should I do?

Precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer.

- Troubleshooting Steps:
 - Ensure the final concentration of DMSO is compatible with your experimental system and does not exceed recommended limits (typically <0.5%).
 - Gentle warming and/or sonication can be used to aid dissolution.[\[8\]](#)
 - For in vivo experiments, consider using formulation aids like PEG300, Tween-80, or SBE- β -CD as described in the formulation protocols.[\[8\]](#)

Solubility and Formulation

Q6: How do I dissolve **ZT-1a**?

ZT-1a is soluble in DMSO (up to 100 mg/mL) and ethanol, but insoluble in water.[\[8\]](#)[\[9\]](#)[\[10\]](#) For most experiments, a concentrated stock solution is prepared in DMSO.

Q7: What are the recommended formulations for in vitro and in vivo experiments?

The following table summarizes protocols for preparing **ZT-1a** solutions. Always start by preparing a concentrated stock solution in 100% DMSO.

Application	Formulation Protocol	Final Concentration
In Vitro Stock	Dissolve in 100% DMSO.	Up to 100 mg/mL (224.35 mM)
In Vivo Formulation 1	Add DMSO stock to a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline. Final DMSO concentration: 10%.	≥ 2.08 mg/mL (4.67 mM)
In Vivo Formulation 2	Add DMSO stock to a vehicle of 20% SBE-β-CD in Saline. Final DMSO concentration: 10%.	≥ 2.08 mg/mL (4.67 mM)
In Vivo Formulation 3	Add DMSO stock to Corn Oil. Final DMSO concentration: 10%.	≥ 2.08 mg/mL (4.67 mM)

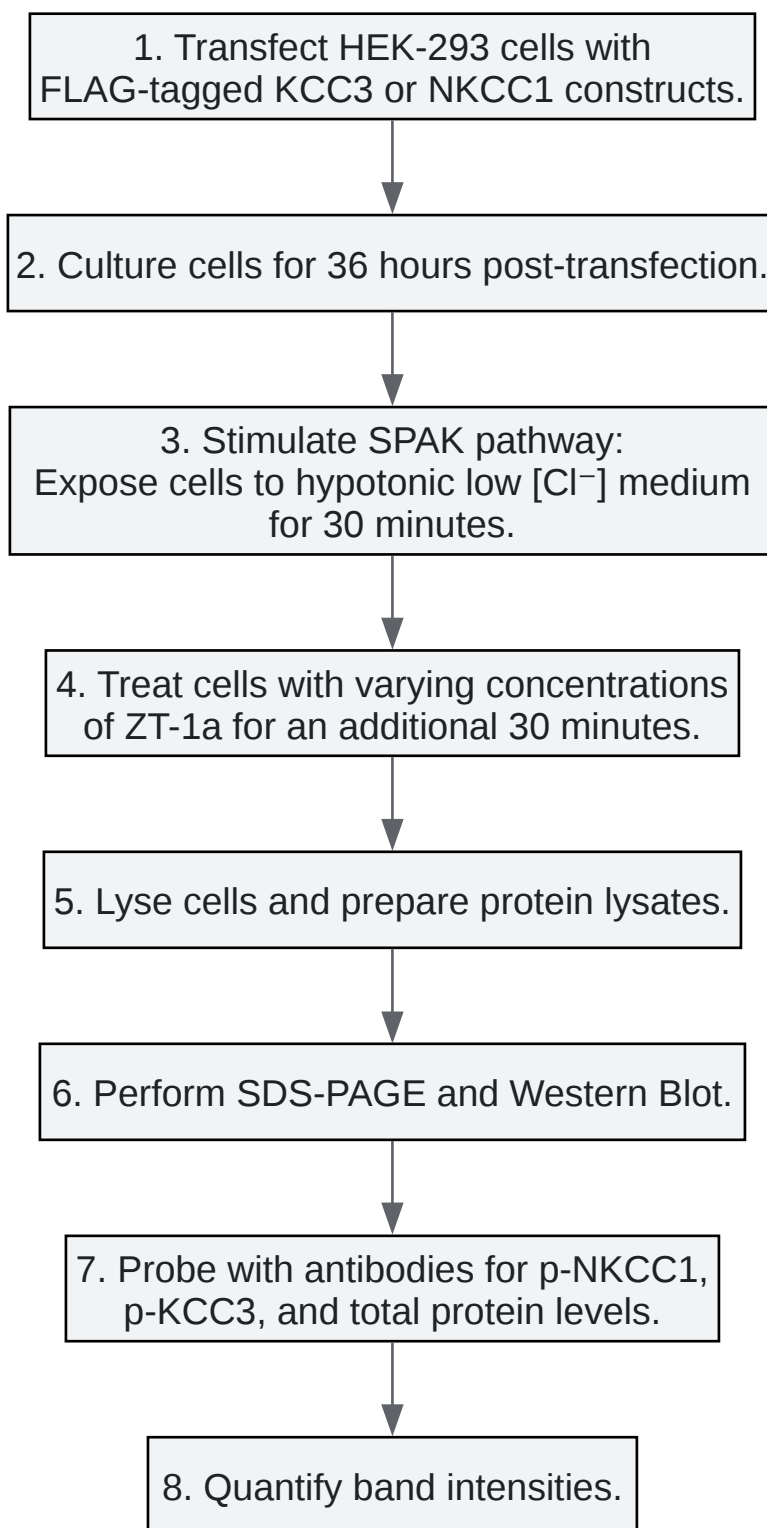
Data sourced from MedChemExpress and Selleck Chemicals.[\[8\]](#)[\[10\]](#)

Experimental Protocols

Protocol 1: Assessment of SPAK-Dependent NKCC1/KCC3 Phosphorylation in Cultured Cells

This protocol is adapted from studies using HEK-293 cells to measure the effect of **ZT-1a** on the phosphorylation of its downstream targets.[\[1\]](#)[\[7\]](#)

Workflow Diagram



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In Vitro Phosphorylation Assay Workflow

Methodology:

- **Cell Culture and Transfection:** Culture HEK-293 cells in DMEM supplemented with 10% FBS and antibiotics. Transfect cells with plasmids encoding wild-type NKCC1 or KCC3 using a suitable transfection reagent.[\[7\]](#)
- **SPAK Pathway Activation:** 36 hours post-transfection, activate the SPAK/OSR1 pathway by replacing the standard medium with a hypotonic, low-chloride buffer for 30 minutes.[\[7\]](#)
- **ZT-1a Treatment:** While maintaining the hypotonic conditions, add the desired concentrations of **ZT-1a** (or vehicle control) to the cells and incubate for an additional 30 minutes.[\[1\]](#)[\[7\]](#)
- **Cell Lysis and Protein Analysis:** Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Western Blotting:** Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated forms of NKCC1 (p-Thr203/207/212) and KCC3 (p-Thr991/1048), as well as antibodies for the total proteins to serve as loading controls.[\[1\]](#)[\[7\]](#)
- **Quantification:** Use densitometry software (e.g., ImageJ) to quantify the band intensities and determine the change in phosphorylation levels upon **ZT-1a** treatment.[\[7\]](#)

Protocol 2: $^{86}\text{Rb}^+$ Uptake Assay for KCC/NKCC Activity

This functional assay measures the activity of KCC and NKCC transporters by tracking the uptake of the potassium analog, Rubidium-86 ($^{86}\text{Rb}^+$).[\[7\]](#)

Methodology:

- **Cell Preparation and Treatment:** Prepare and treat transfected HEK-293 cells as described in Protocol 1 (Steps 1-3). Include appropriate inhibitors like ouabain (to block Na^+/K^+ -ATPase) and bumetanide (to block NKCC1 when measuring KCC activity).[\[7\]](#)
- **$^{86}\text{Rb}^+$ Uptake:** Initiate the uptake by adding $^{86}\text{Rb}^+$ to the medium and allow it to proceed for 10 minutes.[\[7\]](#)
- **Quantification:** Stop the uptake by washing the cells with an ice-cold wash buffer. Lyse the cells and quantify the amount of $^{86}\text{Rb}^+$ taken up using a scintillation counter.[\[7\]](#)

- Data Normalization: Normalize the $^{86}\text{Rb}^+$ counts to the total protein concentration in each sample. This will allow for the comparison of transporter activity across different treatment conditions.[7]

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